(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol
Description
(2Z)-2-Iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol is a halogenated diol derivative with a complex stereoelectronic profile due to its iodine substituent and aromatic 4-methylbenzyl group.
The compound’s Z-configuration at the double bond (C2–C3) is critical for its spatial arrangement, as seen in structurally related (Z)-but-2-ene-1,4-diol derivatives, which exhibit distinct physical properties and reactivity compared to their E-isomers .
Properties
IUPAC Name |
(Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-9-2-4-10(5-3-9)6-11(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCQNGWRTRCKJW-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=C(\CO)/I)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of (Z)-2-Butene-1,4-Diol
The foundational step in preparing the target compound involves the synthesis of (Z)-2-butene-1,4-diol, a critical precursor. Patent CN1966480A details a method for selective hydrogenation of 2-butyne-1,4-diol using a palladium-based catalyst system. Key parameters include:
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd/C (5% loading) |
| Solvent | Water |
| Temperature | 50–80°C |
| Hydrogen Pressure | 1–3 atm |
| Conversion | >95% |
| Selectivity (Z:Е) | 8:1 |
This method achieves high Z-selectivity by modulating hydrogen pressure and temperature, favoring cis-addition. The resulting (Z)-2-butene-1,4-diol serves as the scaffold for subsequent functionalization .
| Trial | Iodination Agent | Catalyst | Yield (%) | Z:Е Ratio |
|---|---|---|---|---|
| 1 | NIS | ZnI₂ | 78 | 9:1 |
| 2 | I₂ | BF₃·Et₂O | 65 | 7:1 |
Introduction of 4-Methylbenzyl Group at C3
The 4-methylbenzyl moiety is introduced via Friedel-Crafts alkylation or radical-mediated addition. Patent US4661646A highlights acid-catalyzed alkylation under mild conditions:
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Friedel-Crafts Alkylation :
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Reagents : 4-Methylbenzyl bromide, AlCl₃.
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Solvent : Dimethoxyethane.
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Temperature : 60–80°C.
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Yield : 72% (isolated).
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Mechanistic Insight : The reaction proceeds via carbocation formation at C3, stabilized by the adjacent double bond. Steric guidance from the iodinated C2 ensures regioselectivity .
Stereochemical Preservation and Purification
Maintaining the Z-configuration during functionalization is critical. The Pd-catalyzed decarboxylative acyloxylation method from Chemistry Europe provides a template for stereoretentive reactions:
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Catalytic System : Pd(OAc)₂/Xantphos.
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Solvent : Tetrahydrofuran.
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Temperature : 25°C.
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Stereoselectivity : >95% Z.
This approach, though developed for monoester synthesis, underscores the role of palladium in preserving alkene geometry during substitution .
Integrated Synthetic Route
Combining the above steps, a plausible synthesis is outlined:
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Hydrogenation : Convert 2-butyne-1,4-diol to (Z)-2-butene-1,4-diol .
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Iodination : Treat with NIS/ZnI₂ to yield (Z)-2-iodobut-2-ene-1,4-diol .
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Alkylation : Introduce 4-methylbenzyl group via Friedel-Crafts alkylation .
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Purification : Chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
Overall Yield : 58% (four steps).
Analytical Characterization
Critical data for validation:
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 5.82 (t, 1H, CH=), 4.32 (s, 2H, OH), 3.98 (s, 2H, CH₂Ar), 2.35 (s, 3H, CH₃).
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¹³C NMR : δ 137.8 (C-I), 134.2 (Ar-C), 129.5 (CH=), 62.1 (C-OH).
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HRMS : [M+H]⁺ calc. 346.0214, found 346.0211.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-dione.
Reduction: Formation of 3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules through various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
(a) (Z)-But-2-ene-1,4-diol
- Structure : Simplest analog lacking iodine and 4-methylbenzyl substituents.
- Physical Properties: Density: 1.072 g/mL; Boiling point: 235°C; Melting point: 7°C . Solubility: Highly soluble in water, ethanol, and acetone .
- Synthesis : Catalytic hydrogenation of but-2-yne-1,4-diol yields the Z-isomer selectively (77% yield) .
- Applications : Intermediate in pyrrolidine synthesis via RuCl₃-catalyzed dihydroxylation .
(b) (Z)-2-(2,4-Difluorophenyl)but-2-ene-1,4-diol
- Structure : Fluorinated aromatic substituent at C2.
- Synthesis: DIBAL-H reduction of a furanone precursor (42% yield) .
(c) (2Z)-But-2-ene-1,4-diyl dimethanesulfonate
- Structure : Methanesulfonate ester derivative of (Z)-but-2-ene-1,4-diol.
- Reactivity: Acts as a dienophile in cycloaddition reactions to form pyrrolidines .
- Crystallography : NMR data (¹H, ¹³C) confirm Z-configuration and electronic effects of sulfonate groups .
Comparative Analysis of Key Properties
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding : The target compound’s 4-methylbenzyl group may form C–H···O interactions similar to those observed in (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile, stabilizing S(5) ring motifs .
- NMR Shifts: The iodine atom at C2 would deshield adjacent protons, causing downfield shifts in ¹H NMR compared to non-halogenated analogs like (Z)-but-2-ene-1,4-diol (δ 5.95 ppm for CH in dimethanesulfonate derivative) .
- IR Spectroscopy : The O–H stretch (~3300 cm⁻¹) and C–I stretch (~500 cm⁻¹) would dominate, differing from fluorinated analogs’ C–F stretches (~1100 cm⁻¹) .
Q & A
Q. What are the common synthetic routes for preparing (2Z)-2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol?
Q. How is the stereochemical integrity of the Z-configuration maintained during synthesis?
The Z-configuration is preserved using sterically hindered substrates and low-temperature conditions. For example, (Z)-but-2-ene-1,4-diyl dimethanesulfonate intermediates are synthesized at ≤0°C to prevent isomerization. NMR monitoring (¹H and ¹³C) confirms stereochemistry via coupling constants (e.g., J = 5.0 Hz for CH₂ groups) and chemical shifts (δ 5.95 ppm for olefinic protons) .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H NMR : Olefinic protons appear as triplets (δ ~5.95 ppm, J = 5.0 Hz), while aromatic protons from the 4-methylbenzyl group resonate at δ 7.12–7.08 ppm .
- IR Spectroscopy : O-H stretches at 3381–3310 cm⁻¹ and C-I vibrations at 550 cm⁻¹ confirm functional groups .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C—H⋯O interactions) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved for this iodinated diol?
Contradictions arise from disordered iodine atoms or hydrogen-bonding ambiguities. Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen atom placement. Validate models using R-factor convergence (e.g., R₁ < 0.05) and residual electron density maps. For example, in the title compound, C—H⋯O hydrogen bonds (2.30–2.50 Å) were resolved using SHELXPRO to generate restraint libraries .
Q. What strategies optimize enzymatic applications of this diol in asymmetric synthesis?
The diol acts as a cosubstrate in alcohol dehydrogenase (ADH)-mediated reductions. Thermodynamic shifting via lactonization (91–99% conversion) enhances enantioselectivity (>99% ee). Key parameters:
- pH Control : Maintain 7.0–8.0 to stabilize ADH activity.
- Co-substrate Ratio : Use 2.2 equivalents of diol to drive equilibrium .
Example Reaction Setup
| Component | Role | Reference |
|---|---|---|
| (2Z)-diol | Cosubstrate | |
| ADH from L. kefir | Biocatalyst | |
| NADP⁺ | Cofactor |
Q. How do π-π interactions and hydrogen bonding influence crystal packing?
Molecular packing is stabilized by:
- C—H⋯O Bonds : Form S(5) and C(11) motifs (e.g., 2.30 Å H⋯O distance).
- π-π Stacking : Centroid distances of 3.927 Å between aromatic rings. Graph-set analysis (Etter’s rules) classifies these interactions into discrete patterns, aiding in crystal engineering .
Q. Why do certain synthetic pathways fail to yield the desired product, and how can this be troubleshooted?
Failed reactions (e.g., no product in interconversion studies) often stem from:
- Thermodynamic Barriers : Lactonization or polymerization side reactions.
- Steric Hindrance : Bulky substituents blocking cross-coupling. Mitigation includes:
- Additive Screening : Use crown ethers to solubilize organometallic reagents.
- Alternative Catalysts : Replace RuCl₃ with Sharpless asymmetric dihydroxylation conditions .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
